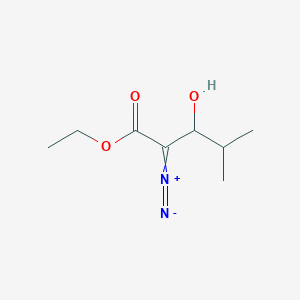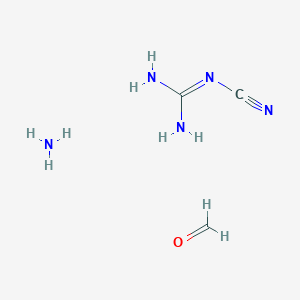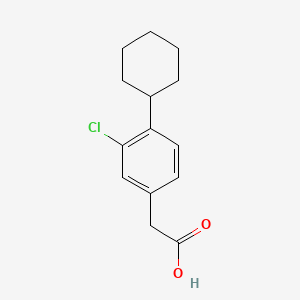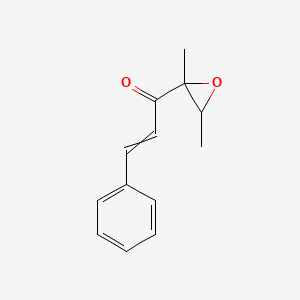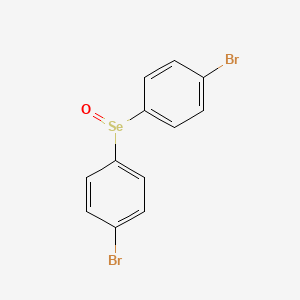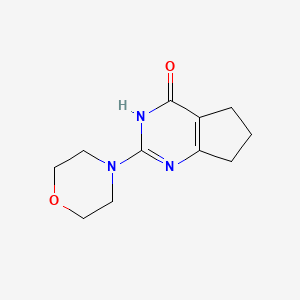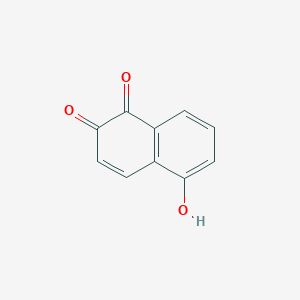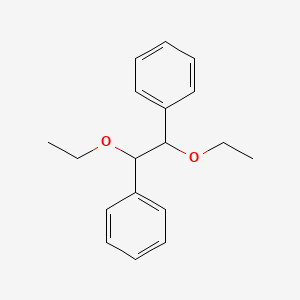
Benzene, 1,1'-(1,2-diethoxy-1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18O2. It is also known as 1,2-Dibenzyloxyethane. This compound is characterized by the presence of two benzene rings connected by a 1,2-diethoxyethane bridge. It is a colorless liquid with a mild aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chloride ions from benzyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene and bromobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the benzene rings and the ethoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methoxy-]
Uniqueness
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is unique due to the presence of the 1,2-diethoxyethane bridge, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, making it valuable in specific applications such as organic synthesis and biochemical research.
Propriétés
Numéro CAS |
34421-90-4 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(1,2-diethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-3-19-17(15-11-7-5-8-12-15)18(20-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Clé InChI |
VJOZEPWBHJOUCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



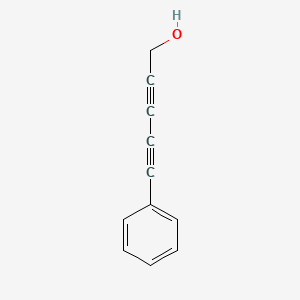
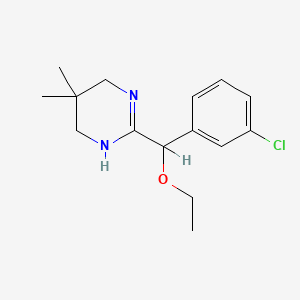
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

